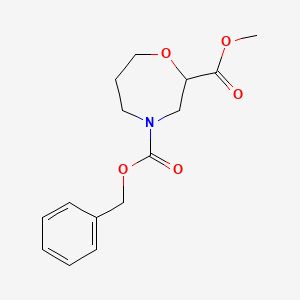

Methyl N-cbz-homomorpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 2-O-methyl 1,4-oxazepane-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-19-14(17)13-10-16(8-5-9-20-13)15(18)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWQZFRFYFDZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCCO1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150194 | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-84-6 | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl 4-(phenylmethyl) tetrahydro-1,4-oxazepine-2,4(5H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl N Cbz Homomorpholine 2 Carboxylate and Analogues

Stereoselective Synthesis Approaches to Homomorpholine Systems

The development of stereoselective methods is paramount for accessing enantiomerically pure homomorpholine derivatives, which are valuable in medicinal chemistry and as chiral building blocks.

While direct enantioselective synthesis of Methyl N-Cbz-homomorpholine-2-carboxylate is not extensively documented in readily available literature, analogous strategies for similar heterocyclic systems, such as morpholines and piperazines, provide a conceptual framework. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of C2-functionalized protected morpholines and piperazines. researchgate.net This approach often involves an organocatalytic, enantioselective chlorination of an aldehyde, followed by a reductive amination with an amine containing a tethered oxygen or nitrogen nucleophile. researchgate.net Subsequent base-induced cyclization affords the desired heterocycle with good yield and high enantioselectivity. researchgate.net For instance, N-benzyl protected morpholines have been synthesized with excellent enantioselectivities (80–98% ee) using this strategy. researchgate.net

Another approach involves the use of chiral auxiliaries derived from 1,2-amino alcohols, which have been widely used in the asymmetric synthesis of various heterocyclic derivatives. The stereoselective synthesis of δ- and ε-amino ketone derivatives from N-tert-butanesulfinyl aldimines and functionalized organolithium compounds also presents a viable route to chiral piperidines and azepanes, which are structurally related to homomorpholines. nih.gov

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved starting from polymer-supported homoserine. nih.govresearchgate.net This method, while yielding the constitutional isomer of the target compound, highlights the use of chiral pool starting materials to install stereochemistry.

Diastereoselective synthesis of substituted heterocyclic systems is often more extensively reported. For morpholine (B109124) derivatives, diastereoselective protocols have been developed for both 2,3-trans and 2,3-cis isomers. These methods can rely on condensation reactions where the stereochemistry is controlled by the reaction conditions (acidic vs. basic) and the nature of the reactants.

In the context of 1,4-oxazepane (B1358080) derivatives, cleavage of precursors from a solid support using a reagent like trifluoroacetic acid (TFA) in the presence of a reducing agent such as triethylsilane (Et3SiH) has been shown to yield a mixture of diastereomers. nih.govresearchgate.net The separation and characterization of these diastereomers are then necessary to obtain stereochemically pure compounds. nih.govresearchgate.net

Precursor Synthesis and Functionalization

The construction of the homomorpholine ring is contingent on the availability of appropriately functionalized acyclic precursors.

The synthesis of the target molecule logically starts from a protected amino acid. N-Cbz-L-homoserine or its derivatives are ideal starting points. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine functionality. The synthesis of N-Cbz protected amino acids is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. researchgate.net

For the synthesis of 1,4-oxazepane-5-carboxylic acids, Fmoc-HSe(TBDMS)-OH immobilized on a solid support is a key intermediate. nih.govresearchgate.net This highlights the use of homoserine with both N-terminal and side-chain hydroxyl protection to allow for selective functionalization. The synthesis of N-protected amino esters with extended π-conjugated systems has also been explored, demonstrating methods for modifying the backbone of amino acid derivatives. nih.gov

Intramolecular cyclization is a cornerstone strategy for the formation of the homomorpholine ring. This typically involves an N-substituted amino alcohol derivative where the nucleophilic nitrogen or oxygen atom attacks an electrophilic carbon to form the seven-membered ring.

One plausible strategy involves the intramolecular Williamson ether synthesis, where an N-protected amino alcohol with a leaving group on the side chain is treated with a base to induce ring closure. For example, a precursor such as N-Cbz-N-(2-hydroxyethyl)homoserine methyl ester, upon activation of the primary hydroxyl group (e.g., conversion to a tosylate or mesylate), could undergo intramolecular cyclization to form the homomorpholine ring.

Alternative ring-closure strategies reported for analogous seven-membered heterocycles include intramolecular hydroalkoxylation mediated by reagents like boron trifluoride etherate. prepchem.com Ring-closing metathesis (RCM) is another powerful technique for the formation of cyclic structures, although its application to homomorpholine synthesis is less commonly reported than for carbocyclic systems. The Michael-Michael ring closure (MIMIRC) reaction is another cascade process that can lead to cyclic systems. mdpi.com

Cbz-Protection and Deprotection Techniques

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its stability under a variety of conditions and its susceptibility to specific deprotection methods.

The protection is typically carried out using benzyl chloroformate in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a Schotten-Baumann reaction. researchgate.net

Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenolysis. This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is clean, with toluene (B28343) and carbon dioxide as the byproducts, leading to the free amine. This method is generally mild and compatible with many other functional groups.

Alternative deprotection methods exist for substrates that are sensitive to hydrogenation. These include the use of strong acids like HBr in acetic acid, or Lewis acids. More recently, methods using low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been developed for the removal of the Cbz group from certain heterocyclic compounds, offering a milder alternative.

Introduction of the Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, valued for its stability under various conditions and its susceptibility to specific deprotection methods. bachem.comwikipedia.org It is typically introduced to protect the nitrogen atom of the homomorpholine ring system during subsequent synthetic transformations. The most common method for this protection is the reaction of the secondary amine with benzyl chloroformate (Cbz-Cl). wikipedia.org

This reaction is often performed under Schotten-Baumann conditions, which involve an aqueous basic solution, or by using an organic base in an appropriate solvent. total-synthesis.com The amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the N-Cbz protected carbamate (B1207046). total-synthesis.com The presence of a base is necessary to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

An experimental procedure for a similar N-Cbz protection involves dissolving the starting material in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by the addition of a base such as sodium bicarbonate (NaHCO₃) and then benzyl chloroformate at a reduced temperature (0 °C). total-synthesis.com

Table 1: Typical Conditions for N-Cbz Protection A summary of common reagents and conditions for the introduction of the Cbz group.

| Reagent | Base | Solvent System | Temperature | Yield | Reference |

| Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | THF / Water | 0 °C to RT | ~90% | total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | Carbonate Base | Dichloromethane or Ether | Room Temp. | High | total-synthesis.com |

Selective Removal of the Cbz-Protecting Group

Hydrogenolysis is the most common and often cleanest method for cleaving the Cbz group. This process involves the reductive cleavage of the carbon-oxygen bond of the carbamate. total-synthesis.com

The standard protocol utilizes a heterogeneous catalyst, most frequently palladium on an activated carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). wikipedia.orgtotal-synthesis.com The reaction proceeds to release the free amine, with toluene and carbon dioxide as the byproducts. total-synthesis.com An alternative to using flammable hydrogen gas is transfer hydrogenolysis, where a hydrogen donor molecule is used in place of H₂. Common hydrogen donors include ammonium (B1175870) formate (B1220265) (HCONH₄), cyclohexadiene, and triethylsilane. researchgate.netresearchgate.netorganic-chemistry.org This approach can be advantageous for its milder conditions and operational simplicity. organic-chemistry.orgnih.gov

While highly effective, catalytic hydrogenolysis may be incompatible with other reducible functional groups within the molecule, such as alkenes, alkynes, or certain halogen substituents. researchgate.netorganic-chemistry.org The choice of catalyst and conditions can sometimes be tuned to achieve selectivity. For instance, inhibitors like ammonia (B1221849) or pyridine (B92270) can be added to suppress the hydrogenolysis of benzyl ethers while allowing other groups, like Cbz, to be cleaved. organic-chemistry.org

Table 2: Common Hydrogenolysis Conditions for Cbz Deprotection A comparison of various catalytic systems for the removal of the Cbz group.

| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

| 10% Pd/C | H₂ (gas) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Standard, highly efficient method. | total-synthesis.com |

| Pd(OH)₂/C | H₂ (gas) | Methanol (MeOH) | Often more effective and less prone to catalyst poisoning. | researchgate.net |

| 10% Pd/C | Ammonium Formate (HCONH₄) | Methanol (MeOH) | Transfer hydrogenolysis; avoids H₂ gas. | researchgate.net |

| 10% Pd/C | 1,4-Cyclohexadiene | Dimethylformamide (DMF) | Effective for transfer hydrogenolysis, especially for nucleoside analogues. | researchgate.net |

| NiCl₂·6H₂O / NaBH₄ | Methanol (MeOH) | Generates nickel boride in situ; chemoselective, tolerating esters and halides. | researchgate.net |

For substrates containing functional groups sensitive to reduction, such as alkynes or nitro groups, nucleophilic deprotection offers a valuable alternative to hydrogenolysis. nih.govorganic-chemistry.org These methods avoid the use of transition metals and hydrogen gas.

A recently developed protocol employs 2-mercaptoethanol (B42355) as a nucleophile in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at an elevated temperature (e.g., 75 °C). nih.govorganic-chemistry.org This method has been shown to be effective for deprotecting Cbz, Alloc, and other carbamates. researchgate.netorganic-chemistry.org The proposed mechanism involves an Sₙ2 attack by the thiolate on the benzylic carbon of the Cbz group, leading to cleavage. organic-chemistry.org This approach demonstrates good functional group tolerance and is particularly useful for complex molecules where standard hydrogenolysis might lead to undesired side reactions. nih.govorganic-chemistry.org

Table 3: Nucleophilic Protocol for Cbz Deprotection Details of the 2-mercaptoethanol mediated deprotection method.

| Reagent | Base | Solvent | Temperature | Reference |

| 2-Mercaptoethanol | Potassium Phosphate (K₃PO₄) | N,N-Dimethylacetamide (DMAc) | 75 °C | nih.govorganic-chemistry.org |

Esterification and Carboxylate Functionalization

The carboxylic acid moiety of the homomorpholine scaffold is a versatile handle for further synthetic modifications, allowing for the introduction of diverse functionalities through esterification or derivatization.

The target compound, this compound, features a methyl ester. The formation of this ester from the corresponding carboxylic acid is a fundamental transformation in organic synthesis.

One of the most classic methods is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) under acidic catalysis. masterorganicchemistry.comyoutube.com Common acid catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com This method has been successfully applied to the synthesis of methyl esters of related 5-oxomorpholin-2-carboxylic acids by refluxing with methanol and sulfuric acid. academie-sciences.fr

For substrates that are sensitive to strong acids, milder methods are available. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgcommonorganicchemistry.com This reaction proceeds at room temperature and is highly effective even for sterically hindered alcohols and acids. organic-chemistry.org Another mild and efficient reagent for methylation is trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com

Table 4: Selected Methods for Methyl Ester Formation A comparison of common esterification techniques.

| Method | Reagents | Key Features | Reference |

| Fischer Esterification | Methanol (MeOH), H₂SO₄ (cat.) | Simple reagents, requires excess alcohol, equilibrium-driven. | masterorganicchemistry.comacademie-sciences.fr |

| Steglich Esterification | Methanol (MeOH), DCC, DMAP (cat.) | Mild conditions, good for acid-sensitive substrates, high yields. | organic-chemistry.orgcommonorganicchemistry.com |

| Diazomethane-based | Trimethylsilyldiazomethane (TMS-CHN₂) | Fast and high-yielding, but reagent requires careful handling. | commonorganicchemistry.com |

The carboxylic acid group can be converted into a wide range of other functional groups, with amide bond formation being one of the most significant derivatizations, particularly in medicinal chemistry. thermofisher.com This transformation allows for the coupling of the homomorpholine scaffold to amino acids or other amine-containing fragments.

The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. This is commonly achieved using carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). organic-chemistry.orgthermofisher.com The inclusion of additives like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) can improve coupling efficiency and minimize side reactions. thermofisher.com For example, N-acylated derivatives of amino acid esters like L-tryptophan and L-proline have been successfully synthesized from a trans-5-oxomorpholine-2-carboxylic acid using these types of coupling methods. academie-sciences.fr

Beyond amides, the carboxylic acid can be transformed into acyl hydrazides by reacting with hydrazine, which can then serve as precursors for various heterocyclic compounds like thiazolidinones or oxadiazoles. ajchem-a.com Another strategy involves converting the carboxylic acid into an aliphatic amine via coupling with a protected diamine, followed by deprotection, thereby providing a new site for further functionalization. thermofisher.com

Methyl N Cbz Homomorpholine 2 Carboxylate As a Chiral Building Block

Construction of Complex Organic Molecules

The utility of a chiral building block is demonstrated by its successful incorporation into larger, more complex molecular architectures. This typically involves a series of chemical transformations where the building block provides a key structural element with a specific, predetermined stereochemistry.

Role in Multistep Organic Synthesis Sequences

There is a notable absence of published studies detailing the specific role of Methyl N-Cbz-homomorpholine-2-carboxylate in multistep organic synthesis sequences. While the synthesis of complex molecules often relies on the strategic use of chiral synthons, specific examples of natural product total synthesis or the development of pharmaceutical intermediates that employ this particular compound are not found in the reviewed literature. General methodologies for peptide synthesis sometimes utilize morpholine (B109124) derivatives, but specific protocols for the homomorpholine analogue are not described. nih.govnih.gov

Synthesis of Optically Active Compounds

The primary application of a chiral building block is in the synthesis of optically active compounds, where the inherent chirality of the starting material is transferred to the product.

Enantiomerically Pure Products from Homochiral Precursors

The synthesis of enantiomerically pure products from a homochiral precursor like this compound is a standard strategy in asymmetric synthesis. This approach, known as chiral pool synthesis, leverages the readily available chirality of the starting material. However, there are no specific examples in the scientific literature of this strategy being executed with this compound to produce enantiomerically pure target molecules.

Diastereoselective Reactions Utilizing the Homomorpholine Scaffold

The rigid, cyclic structure of the homomorpholine scaffold could potentially be used to direct the stereochemical outcome of reactions at other positions on the molecule, a process known as diastereoselective synthesis. The existing stereocenter could influence the approach of reagents, leading to the preferential formation of one diastereomer over another. While diastereoselective alkylations of other nitrogen heterocycles are well-documented, specific studies on the diastereoselective reactions of the this compound scaffold are not available. nih.govrsc.org

Data Tables

Due to the lack of specific research findings for this compound, data tables detailing its use in synthesis, stereochemical outcomes, or reaction yields cannot be generated. The table below provides basic chemical information for the compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1226776-84-6 |

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | (S)-2-Methyl 4-(phenylmethyl) 1,5-oxazocane-2,4-dicarboxylate |

Compound Names

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Lack of Specific Research Data on this compound Hinders Detailed Analysis of its Applications in Asymmetric Synthesis

Initial investigations into the chemical compound this compound have revealed a significant scarcity of published research, preventing a detailed analysis of its specific applications in asymmetric synthesis as requested. While the compound is commercially available, indicating its synthesis and potential utility in research, dedicated studies outlining its use in asymmetric catalysis, as a ligand, or in specific synthetic transformations are not readily found in the public domain.

The provided outline requests an in-depth exploration of the compound's role in several key areas of asymmetric synthesis, including its utilization in asymmetric catalysis, its involvement in asymmetric transformations and domino reactions, and its utility in accessing diverse chiral scaffolds. However, without specific literature references detailing these applications for this compound, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy.

For context, the broader class of morpholine and homomorpholine derivatives is indeed significant in medicinal chemistry and asymmetric synthesis. google.combham.ac.uk Chiral morpholine-based structures are recognized as valuable scaffolds and have been employed as ligands in asymmetric catalysis and as key building blocks for complex chiral molecules. ethz.chucl.ac.ukwikipedia.org Methodologies such as Michael additions and intramolecular cyclizations are common strategies for the synthesis and functionalization of these heterocyclic systems. figshare.commdpi.comresearchgate.net

However, the specific substitution pattern of a carbobenzyloxy (Cbz) group at the nitrogen and a methyl ester at the 2-position of a homomorpholine ring, as in this compound, defines a unique chemical entity. The electronic and steric properties imparted by these groups would critically influence its reactivity and its effectiveness as a chiral auxiliary or ligand. Without experimental data and detailed research findings, it is impossible to provide a thorough and informative account of its behavior in the specified synthetic contexts.

Given the constraints and the paramount importance of scientific accuracy, a comprehensive article on this compound focusing on the requested outline cannot be produced at this time. Further primary research would be required to elucidate the specific applications and performance of this compound in the field of asymmetric synthesis.

Applications in Asymmetric Synthesis

Access to Diverse Chiral Scaffolds

Derivatization for Varied Substitution Patterns

There is no specific information available in the scientific literature detailing the derivatization of Methyl N-cbz-homomorpholine-2-carboxylate to achieve varied substitution patterns.

Synthesis of Polyfunctionalized Heterocycles

There is no specific information available in the scientific literature regarding the use of this compound for the synthesis of polyfunctionalized heterocycles.

Chemical Reactivity and Transformations of the Homomorpholine 2 Carboxylate Core

Reactions at the Carboxylate Ester Group

The methyl ester at the 2-position of the homomorpholine ring is susceptible to typical ester group transformations, including hydrolysis and transesterification.

The methyl ester of N-Cbz-homomorpholine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a base such as lithium hydroxide (B78521) or sodium hydroxide in a polar solvent like methanol (B129727) or tetrahydrofuran (B95107). The reaction proceeds through a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated upon acidic workup to afford the free carboxylic acid. This transformation is a fundamental step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions, such as amide bond formation.

Acid-catalyzed hydrolysis is also a viable method, typically employing strong acids like hydrochloric acid or sulfuric acid in the presence of water. This method is generally less common for N-Cbz protected amino acid esters due to the potential for partial cleavage of the Cbz group under harsh acidic conditions. total-synthesis.com

Table 1: General Conditions for Hydrolysis of Methyl N-cbz-homomorpholine-2-carboxylate

| Reagents | Solvent | Temperature | Product |

|---|---|---|---|

| LiOH, H₂O | THF/MeOH | Room Temperature | N-Cbz-homomorpholine-2-carboxylic acid |

| NaOH, H₂O | MeOH | Reflux | N-Cbz-homomorpholine-2-carboxylic acid |

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be achieved under acidic or basic catalysis, or mediated by enzymes. For this compound, this reaction allows for the introduction of different alkyl or aryl groups to the ester functionality, which can modify the compound's physical and chemical properties.

Acid-catalyzed transesterification typically involves heating the methyl ester in an excess of the desired alcohol in the presence of a strong acid catalyst. Base-catalyzed transesterification can also be employed, using an alkoxide of the desired alcohol.

Enzyme-catalyzed transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose and can catalyze the reaction in organic solvents. researchgate.netnih.govscilit.commdpi.combcrec.id This biocatalytic approach is particularly useful when other sensitive functional groups are present in the molecule. researchgate.net

Table 2: Catalysts for Transesterification of N-Cbz Protected Esters

| Catalyst Type | Examples | Reaction Conditions |

|---|---|---|

| Acid Catalysts | H₂SO₄, p-TsOH | Reflux in excess alcohol |

| Base Catalysts | NaOMe, NaOEt | Anhydrous alcohol |

Modifications of the Homomorpholine Ring System

The homomorpholine ring itself can be a site for various chemical modifications, including stereoselective alkylation and arylation, as well as functional group interconversions.

The carbon atom alpha to the carboxylate group (C-2) is a potential site for stereoselective alkylation. The generation of an enolate under basic conditions, followed by reaction with an alkyl halide, can introduce a new substituent at this position. The stereochemical outcome of this reaction can often be controlled by the choice of base, solvent, and reaction temperature, as well as the inherent stereochemistry of the starting material. Diastereoselective synthesis of quaternary α-amino acids has been achieved through the alkylation of related diketopiperazine templates. nih.govrsc.org Similar principles can be applied to the homomorpholine system, where the existing stereocenter at C-2 can direct the approach of the incoming electrophile.

N-Arylation of the morpholine (B109124) nitrogen is a common transformation. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and can be applied to introduce aryl groups onto the nitrogen atom of the homomorpholine ring, assuming the N-Cbz group has been previously removed. researchgate.netnih.gov Copper-catalyzed N-arylation reactions have also been reported for similar heterocyclic systems. researchgate.net

The homomorpholine ring can be subject to various functional group interconversions. For instance, if other functional groups are present on the ring, they can be modified. While the parent this compound lacks additional functional groups on the ring, derivatives can be synthesized that allow for such transformations. For example, the introduction of a hydroxyl group would permit subsequent oxidation to a ketone or conversion to a leaving group for nucleophilic substitution. Ring-opening functionalizations of unstrained cyclic amines have been developed, providing access to acyclic derivatives. nih.gov The synthesis of various substituted morpholines is an active area of research, with methods developed for introducing substituents at different positions on the ring. researchgate.netresearchgate.netnih.govnih.gov

Reactions Involving the N-Cbz Group

The N-Cbz (benzyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under a range of conditions and its susceptibility to specific deprotection methods. total-synthesis.comorganic-chemistry.org

The most common method for the cleavage of the N-Cbz group is catalytic hydrogenolysis. total-synthesis.comnih.gov This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. total-synthesis.comnih.govresearchgate.net The reaction is clean and efficient, yielding the deprotected amine, toluene (B28343), and carbon dioxide as byproducts. Transfer hydrogenation, using a hydrogen donor such as ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, offers a safer alternative to using gaseous hydrogen. researchgate.net

The N-Cbz group is generally stable to mildly acidic and basic conditions, which allows for the selective manipulation of other functional groups in the molecule. total-synthesis.com However, it can be cleaved by strong acids such as HBr in acetic acid. total-synthesis.com Oxidative cleavage of the N-Cbz group is also possible using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation. nih.gov Electrochemical methods for the oxidative cleavage of benzyl (B1604629) C-N bonds have also been developed. dntb.gov.uamdpi.com Additionally, the N-Cbz group can be reduced to an N-methyl group using strong reducing agents like lithium aluminum hydride.

Table 3: Common Deprotection Methods for the N-Cbz Group

| Method | Reagents | Conditions |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, Room Temperature |

| Transfer Hydrogenation | HCOOH·NEt₃, Pd/C | MeOH, Reflux |

| Acidolysis | HBr in Acetic Acid | Room Temperature |

De-protection and Subsequent N-Functionalization

The removal of the Cbz protecting group from the homomorpholine nitrogen is a critical step to liberate the secondary amine for further functionalization. Several established methods can be employed for this transformation, primarily centered around hydrogenolysis and acidic cleavage. Following de-protection, the newly exposed nucleophilic nitrogen can readily undergo a variety of N-functionalization reactions, including N-alkylation, N-acylation, and reductive amination, to introduce diverse substituents.

Catalytic Hydrogenolysis

One of the most common and mildest methods for Cbz de-protection is catalytic hydrogenation. total-synthesis.commasterorganicchemistry.com This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The process is efficient and generally proceeds under neutral pH conditions, which is advantageous for substrates sensitive to acidic or basic environments. masterorganicchemistry.com

The general scheme for the hydrogenolysis of this compound is as follows:

Reactants: this compound, Hydrogen (H₂)

Catalyst: Palladium on Carbon (Pd/C)

Solvent: Typically Methanol (MeOH) or Ethanol (B145695) (EtOH)

Products: Methyl homomorpholine-2-carboxylate, Toluene, Carbon Dioxide

| Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield | Reference |

| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1-16 h | High | organic-chemistry.org |

| Pd(OAc)₂/C | H₂ (1 atm) | Methanol | Room Temp. | 12 h | High | organic-chemistry.orgmissouri.edu |

| Pd/C | Ammonium formate | Methanol | Reflux | 10-120 min | High | researchgate.net |

| Pd-C | Sodium borohydride | Methanol | Not specified | Facile and rapid | High | researchgate.net |

This table presents representative conditions for Cbz deprotection via catalytic hydrogenolysis based on general literature. Specific conditions for this compound may vary.

N-Functionalization Reactions

Once de-protected, the resulting Methyl homomorpholine-2-carboxylate can be functionalized at the nitrogen atom through various reactions:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces alkyl groups onto the nitrogen atom.

N-Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. Morpholine amides, also known as N-acyl morpholines, are useful acylating agents in their own right. thieme-connect.comresearchgate.net

Reductive Amination: This powerful reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to yield a more complex amine. This method is widely used for the formation of carbon-nitrogen bonds. organicreactions.org

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl halide, Base | N-Alkyl homomorpholine | Varies depending on substrate and alkylating agent. |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl homomorpholine | Often performed in aprotic solvents at low temperatures. google.comgoogle.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Substituted homomorpholine | Typically a one-pot reaction under mild acidic to neutral conditions. rsc.org |

This table provides a general overview of N-functionalization reactions. Specific conditions would need to be optimized for Methyl homomorpholine-2-carboxylate.

Stability Considerations of the Cbz Group under various conditions

The stability of the carbobenzyloxy (Cbz) protecting group is a critical factor in the design of synthetic routes involving N-protected amines. Understanding its resilience and lability under different chemical environments allows for its selective removal without affecting other sensitive functional groups within a molecule.

The Cbz group is known for its general stability under a range of conditions, making it a versatile protecting group in organic synthesis. total-synthesis.com However, its stability is not absolute, and certain conditions can lead to its cleavage.

Stability towards Acids and Bases

The Cbz group is generally stable to a variety of basic conditions and mild acidic conditions, which allows for the manipulation of other functional groups in its presence. total-synthesis.commissouri.edu

Basic Conditions: The Cbz group is resistant to cleavage by common amine bases such as triethylamine and pyridine (B92270), as well as stronger bases like lithium diisopropylamide (LDA) and potassium tert-butoxide. missouri.edu This stability is crucial when performing reactions that require basic catalysis or deprotonation at other sites in the molecule.

Mild Acidic Conditions: It can tolerate mild aqueous acidic conditions (e.g., pH 4 at room temperature). missouri.edu This allows for the selective removal of more acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of a Cbz group.

However, the Cbz group is susceptible to cleavage under harsher acidic conditions. total-synthesis.com

Strong Acids: Strong acids such as hydrogen bromide (HBr) in acetic acid or concentrated hydrochloric acid (HCl) can effectively remove the Cbz group. total-synthesis.com The mechanism involves protonation of the carbamate (B1207046) oxygen followed by nucleophilic attack by the counterion.

Lewis Acids: Certain Lewis acids, like aluminum chloride (AlCl₃), can also facilitate the cleavage of the Cbz group. organic-chemistry.org

Stability towards Other Reagents

The Cbz group exhibits stability towards a range of other common reagents used in organic synthesis.

Nucleophiles: It is generally stable to many nucleophiles, such as organolithium and Grignard reagents at low temperatures, as well as enolates and amines. missouri.edu However, a nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has been developed for substrates with sensitive functionalities where standard hydrogenolysis or Lewis acid-mediated deprotection is not suitable. organic-chemistry.orgorganic-chemistry.org

Oxidizing and Reducing Agents: The Cbz group is stable to many oxidizing agents like chromium trioxide/pyridine and potassium permanganate. missouri.edu It is also resistant to reduction by sodium borohydride. missouri.edu However, it is readily cleaved by catalytic hydrogenation, as discussed previously.

The following table summarizes the general stability of the Cbz group under various conditions:

| Condition/Reagent | Stability of Cbz Group |

| Bases | |

| Triethylamine, Pyridine | Stable |

| LDA, t-BuOK | Stable |

| Acids | |

| Mild aqueous acid (pH > 4) | Stable |

| Strong aqueous acid (pH < 1) | Labile |

| HBr in Acetic Acid | Labile |

| Lewis Acids (e.g., AlCl₃) | Labile |

| Nucleophiles | |

| Organolithiums, Grignards (low temp) | Generally Stable |

| Amines, Enolates | Stable |

| 2-Mercaptoethanol (with base) | Labile |

| Reductants | |

| Catalytic Hydrogenation (H₂/Pd-C) | Labile |

| Sodium Borohydride | Stable |

| Lithium Aluminum Hydride | Labile |

| Oxidants | |

| CrO₃/Pyridine, KMnO₄ | Stable |

This table provides a general summary of Cbz group stability. Specific outcomes can be substrate-dependent.

Mechanistic and Theoretical Investigations

Computational Chemistry Studies

Computational studies are powerful tools for understanding the structural and electronic properties of molecules, as well as for predicting their reactivity. For a molecule like Methyl N-cbz-homomorpholine-2-carboxylate, such studies would be invaluable.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine stable conformations and analyze electronic properties. For this compound, DFT calculations would likely be used to explore the conformational landscape of the homomorpholine ring and the orientation of the N-cbz and carboxylate substituents.

Key areas of investigation would include the determination of the most stable chair-like or boat-like conformations of the homomorpholine ring. The interplay of steric and electronic effects of the bulky N-cbz group and the methyl carboxylate group at the 2-position would significantly influence the conformational preference. DFT calculations can predict the relative energies of different conformers, providing insight into the most likely structure of the molecule in solution.

Furthermore, DFT can be used to calculate various electronic properties, which are crucial for understanding the molecule's reactivity. These properties include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key to predicting reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence conformation and reactivity.

| Computational Method | Calculated Property | Expected Significance for this compound |

|---|---|---|

| DFT (e.g., B3LYP functional) | Conformational Energies | Determination of the most stable ring conformation (e.g., chair vs. twist-boat) and substituent orientations. |

| DFT/MEP | Electrostatic Potential Surface | Identification of electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., hydrogens) sites, predicting sites for intermolecular interactions. |

| DFT/FMO | HOMO-LUMO Energies | Assessment of electronic transition properties and reactivity towards electrophiles and nucleophiles. |

| NBO Analysis | Atomic Charges and Hybridization | Detailed understanding of the electronic distribution and bonding within the molecule. |

Molecular modeling can be used to simulate reaction pathways, providing insights into transition state structures and activation energies. For reactions involving this compound, such as nucleophilic substitution or reactions at the carbonyl group, molecular modeling could elucidate the step-by-step mechanism. For instance, in a potential synthesis or derivatization, modeling could predict whether a reaction proceeds via an S\N1 or S\N2-type mechanism and help to understand the factors governing the stereochemical outcome. Studies on other heterocyclic systems have successfully used such models to rationalize observed product distributions.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For a chiral molecule like this compound, understanding the stereochemical and regiochemical aspects of its reactions is particularly important.

The stereochemistry of reactions involving chiral morpholine (B109124) derivatives is a well-studied area. nih.govnih.gov The N-cbz group and the existing stereocenter at C-2 would be expected to exert significant stereocontrol in reactions at adjacent positions. For example, in the reduction of the ester to an alcohol or in alkylation reactions at the alpha-position to the carboxylate, the directing effect of the existing chiral center would likely lead to a diastereoselective outcome. The bulky Cbz group could shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face. The principles of Felkin-Anh or other stereochemical models could be applied to predict the major diastereomer formed.

Many synthetic routes to substituted morpholines aim for high regioselectivity and diastereoselectivity. nih.govnih.gov In the context of this compound, any further functionalization would need to be analyzed for these outcomes. For instance, if the homomorpholine ring were to be formed via a cyclization reaction, the regioselectivity would determine the ring size and substituent placement, while the diastereoselectivity would determine the relative configuration of the stereocenters.

Research on the synthesis of substituted morpholines has demonstrated that the choice of reagents, catalysts, and reaction conditions can profoundly influence the diastereomeric ratio of the products. nih.gov For example, condensation reactions to form the morpholine ring can be directed to yield either cis or trans products depending on the conditions. nih.gov Similar principles would apply to reactions involving the pre-formed this compound scaffold.

| Reaction Type | Controlling Factor | Expected Outcome for this compound |

|---|---|---|

| Nucleophilic addition to the ester carbonyl | Steric hindrance from the N-Cbz group and C-2 substituent | Facial selectivity leading to a major diastereomer. |

| Alpha-functionalization of the ester | Chelation control or steric directing effects | High diastereoselectivity in the formation of a new stereocenter. |

| Modification of the homomorpholine ring | Conformational bias of the ring system | Regioselective reactions at specific positions of the ring. |

Role in Medicinal Chemistry Research and Compound Design

Scaffold for the Synthesis of Bioactive Analogues

As a chiral building block, Methyl N-cbz-homomorpholine-2-carboxylate provides a three-dimensional framework that can be elaborated into a diverse range of more complex molecules. The protected nitrogen and the methyl ester at the C-2 position offer orthogonal handles for chemical modification, allowing chemists to introduce various substituents and explore different chemical vectors in space. This makes it an important precursor for generating libraries of related compounds for biological screening. lookchem.com

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drugs. researchgate.netjchemrev.com The six-membered morpholine (B109124) ring is widely recognized as such a scaffold, prized for its advantageous physicochemical, metabolic, and biological properties. researchgate.netnih.govnih.gov It is found in numerous approved drugs, where it often improves solubility, metabolic stability, and pharmacokinetic profiles. nih.govsci-hub.se

The homomorpholine ring, being a seven-membered analogue, extends this concept. While less common than its six-membered counterpart, the homomorpholine scaffold offers a larger, more flexible, and conformationally distinct framework. This increased size and flexibility can be advantageous in targeting binding pockets that are not ideally suited for the more compact morpholine ring. The fundamental properties that make morpholine attractive—such as the presence of an ether oxygen to improve water solubility and a basic nitrogen atom for interaction with biological targets—are retained in the homomorpholine structure. nih.gov These features position the homomorpholine core as a valuable scaffold for accessing novel chemical space in drug discovery programs.

Table 1: Comparison of Morpholine and Homomorpholine Scaffolds in Drug Design

| Feature | Morpholine | Homomorpholine | Implication in Compound Design |

| Ring Size | 6-membered | 7-membered | Homomorpholine provides access to larger, potentially more complex binding sites. |

| Conformational Flexibility | Relatively rigid (chair conformation) | More flexible (multiple low-energy conformations) | Allows for induced-fit binding and exploration of a wider conformational space. |

| Key Heteroatoms | 1 Oxygen, 1 Nitrogen | 1 Oxygen, 1 Nitrogen | Both retain key features for improving solubility (Oxygen) and providing a site for target interaction (Nitrogen). nih.gov |

| Physicochemical Profile | Balances lipophilic and hydrophilic character. sci-hub.se | Generally higher lipophilicity and molecular weight due to the extra methylene (B1212753) unit. | Modifications may be needed to maintain optimal "drug-like" properties. |

| Prevalence in Approved Drugs | High. researchgate.netnih.gov | Low. | Represents a less explored scaffold with potential for generating novel intellectual property. |

The design of novel chemical entities (NCEs) often relies on strategies that build upon established scaffolds to optimize lead molecules. nih.gov this compound is an exemplary starting point for such endeavors. The design principles involve using the homomorpholine core as a central scaffold and systematically decorating it with different functional groups to achieve desired biological activity and drug-like properties.

Key design strategies include:

Scaffold Hopping: Replacing a known active core (like a piperidine (B6355638) or morpholine) with the homomorpholine ring to discover NCEs with different pharmacological profiles or improved properties.

Fragment-Based Growth: Using the homomorpholine scaffold as a core fragment and building off its functional handles (after deprotection) to interact with specific sub-pockets of a target protein.

Bioisosteric Replacement: The introduction of the homomorpholine ring can serve as a bioisostere for other cyclic systems, potentially modulating pharmacokinetics and target affinity. nih.gov

The carboxybenzyl (Cbz) protecting group on the nitrogen is crucial, as its removal under specific conditions allows for the introduction of a wide array of substituents without disturbing other parts of the molecule. orgsyn.org Similarly, the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing another point of diversification.

Preparation of Chemical Probes

Chemical probes are indispensable tools in chemical biology, designed to selectively interact with a specific biological target. They are used to study and validate the role of proteins in disease processes.

This compound is an ideal precursor for the synthesis of chemical probes due to its inherent functionality. The development of a probe from this scaffold would typically involve a multi-step synthesis where the homomorpholine core serves as the recognition element for the biological target.

The process often includes:

Deprotection: Selective removal of the N-Cbz group.

Functionalization: Attachment of a linker to the newly freed nitrogen or to the carboxylate group at C-2 (often after conversion to an amide).

Conjugation: Appending a reporter tag, such as a fluorescent dye (e.g., fluorescein), a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling, to the end of the linker.

The resulting molecular tool allows researchers to visualize the localization of a target protein within a cell, pull it out of a complex mixture for identification, or map its binding site, thereby validating its function and potential as a drug target. nih.gov

Structure-Activity Relationship (SAR) Studies via Analogue Synthesis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov The goal is to develop a clear understanding that guides the design of more potent and selective compounds.

The homomorpholine core derived from this compound is well-suited for systematic SAR studies. nih.gov By creating a library of analogues where each molecule has a specific, planned modification, researchers can probe the chemical space around the scaffold.

Key modifications for an SAR campaign on the homomorpholine core would include:

N-Substituents: After removing the Cbz group, a wide variety of alkyl, aryl, and acyl groups can be attached to the nitrogen. This explores how changes in the size, electronics, and hydrogen-bonding capacity at this position affect activity.

C-2 Substituents: The methyl ester can be converted into a library of amides by reacting the corresponding carboxylic acid with different amines. This probes interactions that can be made from this vector.

Stereochemistry: The inherent chirality at the C-2 position can be explored by synthesizing and testing different stereoisomers, which often have dramatically different biological activities.

Ring Substitution: Advanced synthetic routes could introduce substituents at other positions on the homomorpholine ring, allowing for a comprehensive exploration of the entire molecular surface. nih.gov

The data from these analogues are then compiled to build an SAR model, which is a critical step in optimizing a lead compound for further development. e3s-conferences.orgnih.gov

Table 2: Illustrative SAR Campaign Based on the Homomorpholine Scaffold

| Modification Site | Example Modification | Rationale for Study | Potential Impact on Activity |

| Nitrogen (after deprotection) | Add small alkyl group (e.g., methyl) | Explore tolerance for small, lipophilic groups. | May increase potency if a small hydrophobic pocket is present. |

| Nitrogen (after deprotection) | Add benzyl (B1604629) group | Probe for pi-stacking or larger hydrophobic interactions. | Could significantly enhance binding if an aromatic pocket is available. |

| C-2 Position (from acid) | Synthesize primary amide (-CONH₂) | Introduce hydrogen bond donor/acceptor group. | May form key interactions with the target, increasing affinity. |

| C-2 Position (from acid) | Synthesize N-phenyl amide | Introduce a larger, rigid, aromatic group. | Explores a different vector and potential for deeper pocket interactions. |

Ester and Amide Linkage Modifications

The ester and carbamate (B1207046) functionalities present in this compound are key sites for chemical modification. In drug design, converting an ester to an amide is a common bioisosteric replacement strategy used to modulate a compound's biological activity, metabolic stability, and conformational properties.

Research into amide derivatives of both morpholine and homomorpholine has been conducted to explore their pharmacological potential. A 1976 study investigated new amide derivatives of these scaffolds, indicating early interest in their effects on the central nervous system. nih.gov The rationale for these modifications is grounded in fundamental medicinal chemistry principles. Amide bonds are generally more resistant to hydrolysis by esterase enzymes than ester bonds, which can lead to improved metabolic stability and a longer duration of action in vivo.

Furthermore, the replacement of an ester's oxygen atom with a nitrogen atom to form an amide introduces a hydrogen bond donor, which can create new interactions with a biological target, potentially increasing binding affinity and potency. nih.gov However, this change also impacts the molecule's geometry; the planar nature of the amide bond can introduce conformational rigidity compared to the more flexible ester linkage. nih.gov This conformational constraint can be advantageous, locking the molecule into a bioactive conformation and improving selectivity for its target.

In the context of this compound, the methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse range of amines to generate a library of amide derivatives. This approach allows for the systematic exploration of the chemical space around the homomorpholine core to identify structure-activity relationships (SAR). For example, studies on other heterocyclic scaffolds, such as those containing cyclopropane, have demonstrated how synthesizing a series of amide derivatives with different substituents (e.g., o-tolyl, m-tolyl, p-tolyl amides) can systematically probe interactions with a target protein and optimize biological activity. mdpi.com

| Property | Ester Linkage (-COO-) | Amide Linkage (-CONH-) | Rationale for Modification |

|---|---|---|---|

| Metabolic Stability | Susceptible to hydrolysis by esterases | Generally more stable to hydrolysis | Increase compound half-life and duration of action. |

| Hydrogen Bonding | H-bond acceptor (carbonyl oxygen) | H-bond acceptor (carbonyl oxygen) and H-bond donor (N-H) | Introduce new, potentially favorable interactions with the biological target. nih.gov |

| Conformation | Relatively flexible | Planar and more rigid due to resonance | Lock the molecule into a bioactive conformation, potentially increasing selectivity. nih.gov |

| Solubility | Generally more lipophilic | Can be more hydrophilic depending on the substituent | Modulate physicochemical properties to improve the overall drug-like profile. |

Docking and Ligand Design Studies (Computational Aspects)

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For a scaffold like this compound, docking studies are crucial for prioritizing which derivatives to synthesize and for understanding the molecular basis of their activity. These studies can provide insights into binding affinity (often expressed as a scoring function or binding energy), binding pose, and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. mdpi.com

The process involves generating a 3D model of the ligand (the homomorpholine derivative) and the target protein. The ligand is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function is used to evaluate each pose, with lower energy scores typically indicating a more favorable binding interaction. mdpi.com

For instance, in studies of other N-heterocyclic compounds, molecular docking has been successfully used to explore binding interactions with enzymes, guiding the design of new potential anticancer agents or antivirals. nih.govnih.gov In one such study, docking of 5,8-quinolinedione-betulin hybrids to the SARS-CoV-2 main protease (Mpro) revealed that the compounds fit into the binding pocket with favorable negative dock energies, suggesting they are good candidates for further investigation. mdpi.com The analysis identified specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing a roadmap for future optimization. mdpi.com A similar approach could be applied to derivatives of this compound to predict their potential as inhibitors of a specific enzyme or receptor.

| Compound | Docking Score (kcal/mol) | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Hybrid 1 | -9.1 | HIS41, CYS145 | Hydrogen Bond |

| Hybrid 2 | -8.8 | MET49, LEU141 | Hydrophobic |

| Hybrid 3 | -9.5 | GLU166, GLN189 | Hydrogen Bond, Pi-Alkyl |

| Hybrid 4 | -9.8 | HIS41, THR25, ASN142 | Hydrogen Bond |

Future Research Perspectives

Development of Novel Synthetic Routes

The efficient and stereocontrolled synthesis of homomorpholine derivatives remains a key area of investigation. While methods for the synthesis of six-membered morpholine (B109124) rings are well-established, the construction of the seven-membered 1,4-oxazepane (B1358080) system, especially with defined stereochemistry, presents ongoing challenges. researchgate.net Future research will likely focus on developing more atom-economical and scalable routes to Methyl N-cbz-homomorpholine-2-carboxylate and its analogs.

One promising direction is the exploration of catalytic asymmetric methods. For instance, the asymmetric hydrogenation of unsaturated precursors, a powerful technique for creating chiral morpholines, could be adapted for homomorpholine synthesis. nih.govsemanticscholar.org Research has demonstrated that the choice of the N-protecting group is critical for achieving high enantioselectivity in such hydrogenations, with N-Cbz and other carbamate (B1207046) groups often providing superior results. nih.gov Future work could involve designing novel dehydromorpholine or dehydrohomomorpholine substrates and pairing them with highly efficient chiral catalysts, such as rhodium complexes with large bite-angle bisphosphine ligands, to afford the desired homomorpholine esters with high optical purity. nih.govrsc.org

Another avenue for exploration is the development of novel cyclization strategies. This could involve intramolecular ring-closing reactions of appropriately functionalized acyclic precursors. For example, methods based on reductive amination of dialdehydes derived from the oxidation of ribonucleosides have been reported for the synthesis of N-substituted morpholine nucleoside derivatives and could potentially be adapted for homomorpholine synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Hydrogenation | High efficiency, atom economy, excellent enantioselectivity. nih.govsemanticscholar.org | Design of novel dehydrohomomorpholine substrates and development of tailored chiral catalysts. |

| Novel Cyclization Strategies | Access to diverse substitution patterns, potential for stereocontrol. | Exploration of intramolecular reactions of functionalized acyclic precursors. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Identification and engineering of enzymes for the synthesis of chiral homomorpholines. |

Exploration of New Asymmetric Applications

The inherent chirality of this compound makes it a valuable starting material for the synthesis of other chiral molecules. The Cbz-protected nitrogen and the methyl ester functionality provide orthogonal handles for further chemical transformations, allowing for the elaboration of the homomorpholine core into more complex structures.

Future research in this area will likely focus on utilizing this compound as a chiral auxiliary or a key intermediate in asymmetric synthesis. For example, the homomorpholine scaffold can be used to control the stereochemical outcome of reactions at adjacent positions. The development of tandem reactions, such as the [4+2]/[3+2] cycloaddition cascades used in the asymmetric total synthesis of complex alkaloids like vindoline, showcases the power of chiral tethers in controlling stereochemistry. nih.gov The chiral framework of this compound could be similarly employed to direct the formation of multiple stereocenters in a single synthetic operation.

Furthermore, the development of methods to selectively functionalize the homomorpholine ring will open up new avenues for its application. This could involve stereoselective alkylations, arylations, or other C-C bond-forming reactions at various positions on the ring, leading to a diverse library of chiral compounds.

Expansion of Medicinal Chemistry Utility as a Chiral Scaffold

The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govnih.govresearchgate.net The homomorpholine scaffold, as a seven-membered ring analog, offers a unique three-dimensional (sp3-rich) architecture that is highly desirable in modern drug discovery for exploring new chemical space. chemrxiv.org

Future research will focus on leveraging this compound as a versatile chiral scaffold for the design and synthesis of novel therapeutic agents. Its inherent chirality is particularly valuable for creating compounds that can interact stereospecifically with biological targets, leading to improved potency and reduced off-target effects. The morpholine moiety has been successfully incorporated into a wide range of bioactive molecules, including inhibitors of enzymes like mTOR. mdpi.com The homomorpholine core offers a distinct conformational profile that could lead to novel interactions with protein targets.

The N-Cbz protecting group can be readily removed and replaced with various substituents, allowing for the generation of diverse libraries of compounds for high-throughput screening. This will enable the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for various therapeutic targets. e3s-conferences.org The future will likely see the incorporation of the chiral homomorpholine scaffold into molecules targeting a wide range of diseases, from cancer to neurological disorders. e3s-conferences.org

| Feature of Homomorpholine Scaffold | Potential Advantage in Medicinal Chemistry |

| Three-Dimensional (sp3-rich) Structure | Exploration of novel chemical space, improved target binding. chemrxiv.org |

| Inherent Chirality | Stereospecific interactions with biological targets, improved potency and selectivity. |

| Favorable Physicochemical Properties (by analogy to morpholines) | Enhanced solubility, metabolic stability, and pharmacokinetic profiles. researchgate.netnih.gov |

| Synthetic Tractability | Facile introduction of diversity for SAR studies. e3s-conferences.org |

Advanced Computational Studies for Property Prediction and Design

Computational chemistry offers powerful tools to accelerate the development and application of new chemical entities. For this compound, advanced computational studies can provide valuable insights into its properties and guide the design of new derivatives with desired characteristics.

Future research in this area will likely involve the use of quantum mechanics (QM) and molecular mechanics (MM) methods to study the conformational landscape of the homomorpholine ring. Understanding the preferred conformations of this seven-membered ring system is crucial for designing molecules that can adopt the correct geometry to bind to a specific biological target.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of homomorpholine-based ligands with various protein targets. mdpi.comresearchgate.net These studies can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinities. For instance, computational methods have been used to understand the binding of morpholine-substituted tetrahydroquinoline derivatives to the mTOR active site. mdpi.com Similar approaches can be applied to homomorpholine-containing compounds.

Furthermore, computational tools can be used to predict the physicochemical properties of new homomorpholine derivatives, such as their solubility, lipophilicity, and metabolic stability. This can help to prioritize the synthesis of compounds with the most promising drug-like properties. Density functional theory (DFT) calculations can also be used to support the structural characterization of newly synthesized compounds. nih.gov

| Computational Method | Application in Homomorpholine Research |

| Quantum Mechanics (QM) | Elucidation of conformational preferences and electronic properties. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of ligand-protein complexes. mdpi.com |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl N-cbz-homomorpholine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves CBZ (carbobenzyloxy) protection of the morpholine ring’s amine group, followed by esterification. Key steps include controlling temperature (0–5°C for CBZ protection to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the ester group. Purification via flash chromatography with a gradient eluent (hexane:ethyl acetate) ensures high purity . Reaction monitoring with TLC or HPLC is critical to detect intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR : ¹H NMR distinguishes the methyl ester (δ ~3.7 ppm) and CBZ-protected amine (δ ~5.1 ppm for the benzyl group). ¹³C NMR confirms the carbonyl groups (ester at ~170 ppm, CBZ carbamate at ~155 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns, differentiating between stereoisomers.

- IR Spectroscopy : Confirms ester (C=O stretch at ~1740 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹).

Cross-referencing these datasets resolves ambiguities, such as distinguishing between regioisomers or confirming stereochemistry .

Advanced Research Questions

Q. How do competing reaction pathways during the synthesis of this compound lead to byproduct formation, and what strategies mitigate these issues?

- Methodological Answer : Common byproducts arise from:

- Overprotection : Multiple CBZ groups attaching due to excess reagent. Mitigation: Strict stoichiometric control (1:1 molar ratio of amine to CBZ-Cl) .

- Ester Hydrolysis : Caused by residual moisture. Mitigation: Use of molecular sieves or anhydrous Na₂SO₄ during synthesis .

- Racemization : Occurs at the morpholine ring’s chiral center under basic conditions. Mitigation: Low-temperature reactions and avoiding strong bases .

Advanced techniques like kinetic studies (monitoring reaction rates via HPLC) and DFT calculations predict dominant pathways .

Q. In comparative studies, how does the stereochemical configuration of this compound influence its biological activity compared to analogous compounds?

- Methodological Answer : The (R)-configuration at the morpholine ring’s 2-position enhances binding to targets like proteases or GPCRs due to spatial compatibility. For example:

Q. How can researchers address discrepancies in reported solubility and stability data for this compound across studies?

- Methodological Answer : Discrepancies often stem from:

- Solvent Polarity : Solubility in DMSO (~100 mg/mL) vs. aqueous buffers (<1 mg/mL). Use standardized solvents (e.g., USP buffers) for comparisons .

- Degradation Pathways : Hydrolysis of the ester group in acidic/alkaline conditions. Stability studies (e.g., forced degradation at 40°C/75% RH for 4 weeks) with LC-MS identify degradation products .

Collaborative validation via round-robin testing across labs reduces data variability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?

- Methodological Answer : Contradictions arise from:

- Assay Variability : MTT vs. ATP-based assays yield different IC₅₀ values due to detection sensitivity. Normalize data to internal controls (e.g., staurosporine as a reference) .

- Cell Line Differences : Expression levels of metabolic enzymes (e.g., esterases) affect prodrug activation. Use isogenic cell lines or knock-out models to isolate variables .

Meta-analyses of published data with standardized reporting (e.g., FAIR principles) clarify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.